molecular formula C11H15ClN2 B2812836 N-(4-chlorophenyl)piperidin-4-amine CAS No. 37656-67-0

N-(4-chlorophenyl)piperidin-4-amine

Cat. No.: B2812836
CAS No.: 37656-67-0
M. Wt: 210.71
InChI Key: KCOHNRMFXQLTCW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)piperidin-4-amine is a chemical compound with the molecular formula C11H15ClN2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Scientific Research Applications

N-(4-chlorophenyl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.

Safety and Hazards

N-(4-chlorophenyl)piperidin-4-amine is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

N-(4-chlorophenyl)piperidin-4-amine is primarily targeted towards Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays a crucial role in intracellular signaling pathways that regulate growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition of PKB . It has been shown to have up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . The compound binds to PKB, inhibiting its activity and thus disrupting the signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K-PKB signaling pathway . This pathway is often deregulated in cancer, making PKB an attractive target for cancer therapy . When PKB is inhibited, it can no longer phosphorylate its substrates, which include GSK3β, FKHRL1, BAD, and mTOR . This results in reduced cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

It is known that compounds containing 4-amino-4-benzylpiperidines, a similar structure, undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The inhibition of PKB by this compound leads to a disruption in the PI3K-PKB signaling pathway . This disruption can result in reduced cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . In the context of cancer, where PKB is often overexpressed or activated, this can lead to a reduction in tumor growth .

Biochemical Analysis

Biochemical Properties

N-(4-chlorophenyl)piperidin-4-amine plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with protein kinase B (PKB or Akt), a key enzyme in intracellular signaling pathways that regulate cell growth and survival . The interaction between this compound and PKB involves binding to the enzyme’s active site, thereby modulating its kinase activity. This modulation can lead to changes in downstream signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, it can alter gene expression profiles by affecting transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active or allosteric sites. For instance, its interaction with PKB involves competitive inhibition, where this compound competes with ATP for binding to the kinase’s active site . This inhibition prevents the phosphorylation of downstream targets, thereby modulating cellular signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, in vitro studies have demonstrated that this compound remains stable under physiological conditions for extended periods, allowing for sustained modulation of cellular processes . In vivo studies have indicated that the compound may undergo metabolic degradation, leading to reduced efficacy over time. Long-term exposure to this compound can also result in adaptive cellular responses, such as changes in gene expression and protein activity, which may alter its overall impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal effects on cellular processes, while higher doses can lead to significant biological responses. For example, in animal studies, low doses of this compound have been shown to moderately inhibit tumor growth, whereas higher doses result in substantial tumor regression . Excessive doses can lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic cation transporters, facilitating its uptake into target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s distribution within tissues and its overall pharmacokinetic profile.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . For example, this compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, its localization to the mitochondria can affect mitochondrial function and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-chlorophenyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in a solvent like ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include techniques like crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N-(4-bromophenyl)piperidin-4-amine
  • N-(4-fluorophenyl)piperidin-4-amine
  • N-(4-methylphenyl)piperidin-4-amine

Comparison: N-(4-chlorophenyl)piperidin-4-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs, such as N-(4-bromophenyl)piperidin-4-amine, the chlorine substituent may result in different pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

N-(4-chlorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOHNRMFXQLTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37656-67-0
Record name N-(4-chlorophenyl)piperidin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Was synthesised in the same way as (A) from 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (3.59 g, 18.0 mmol), 4-chloro-phenylamine (1.15 g, 9.0 mmol) and sodium triacetoxyborhydride (5.34 g, 25.2 mmol) in dichloromethane (40 ml) and acetic acid (3.1 ml). The deprotection was run in dichloromethane (37 ml) and trifluoro acetic acid (18 ml). Yield 1.5 g, 79%
[Compound]
Name
( A )
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1.15 g
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18 mL
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Synthesis routes and methods II

Procedure details

Tert-butyl 4-(4-chlorophenylamino)piperidine-1-carboxylate (2.67 g, 8.59 mmol) prepared in Reference Example 131 was dissolved in methylene chloride (20 ml), to which trifluoroacetic acid (15 ml) was added dropwise, and the mixture was stirred at room temperature for 5 hours. The reaction mixture was concentrated under reduced pressure, and the residue was then dissolved in methylene chloride. This solution was neutralized with sodium hydroxide aqueous solution, and the mixture was extracted with methylene chloride. The extract was washed with brine, dried over magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure to afford 4-(4-chlorophenylamino)piperidine as a pale yellow powder.
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2.67 g
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20 mL
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15 mL
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Synthesis routes and methods III

Procedure details

The tert-butyl-4-(4-chlorophenylamino)piperidine-1-carboxylate (973.2 mg, 3.1 mmol) obtained in step 1 was dissolved in ethyl acetate and mixed at 0 C for 3 hr with 6N HCl (5 mL), with stirring, after which distilled water was added to terminate the reaction. The resulting reaction mixture was washed with ethyl acetate. The pH of the aqueous layer thus formed was adjusted to 10 to 12 with 2N sodium hydroxide, followed by washing with ethyl acetate and saline to separate an organic solvent layer. This organic solvent layer was dried over anhydrous magnesium sulfate and evaporated at reduced pressure to afford N-(4-chlorophenyl)piperidine-4-amine (yield 87%).
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